molecular formula C11H14N2O3 B128972 2-Nitro-5-piperidinophenol CAS No. 157831-75-9

2-Nitro-5-piperidinophenol

Cat. No.: B128972
CAS No.: 157831-75-9
M. Wt: 222.24 g/mol
InChI Key: DDKAQSBPHIORAR-UHFFFAOYSA-N
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Description

2-Nitro-5-piperidinophenol is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 2-Nitro-5-piperidinophenol typically involves the nitration of 5-piperidinophenol. The reaction conditions for this process often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenol ring .

Industrial production methods for this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

2-Nitro-5-piperidinophenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-amino-5-piperidinophenol, while oxidation of the phenolic hydroxyl group results in the corresponding quinone derivative .

Mechanism of Action

The mechanism of action of 2-Nitro-5-piperidinophenol primarily involves its interaction with radicals. The nitroxide group in the compound can scavenge thiyl radicals, leading to the formation of secondary amines. This activity helps preserve intracellular glutathione levels and protect cells from radical-induced toxicity. The compound’s antioxidative properties are attributed to its ability to stabilize and neutralize reactive oxygen species (ROS) and other radicals.

Comparison with Similar Compounds

2-Nitro-5-piperidinophenol can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

2-nitro-5-piperidin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11-8-9(4-5-10(11)13(15)16)12-6-2-1-3-7-12/h4-5,8,14H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKAQSBPHIORAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379056
Record name 2-nitro-5-piperidinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157831-75-9
Record name 2-nitro-5-piperidinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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